molecular formula C19H20FN5O B2809893 5-amino-1-[(4-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide CAS No. 899973-31-0

5-amino-1-[(4-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide

Cat. No.: B2809893
CAS No.: 899973-31-0
M. Wt: 353.401
InChI Key: JAHKCUNRZDOJBS-UHFFFAOYSA-N
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Description

5-amino-1-[(4-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide is a chemical compound that belongs to the class of triazoles. It is a potential drug candidate that has been extensively studied for its pharmacological properties. This compound has shown promising results in various scientific research studies, and its synthesis method and mechanism of action have been well-established.

Scientific Research Applications

Synthesis Techniques

A catalyst- and solvent-free synthesis method utilizing microwave-assisted technology represents a significant advancement in the efficient production of triazole derivatives. This approach, demonstrated by Moreno-Fuquen et al. (2019), highlights the strategic use of heterocyclic amides as intermediates for the preparation of benzamide derivatives through a regioselective synthesis process (Moreno-Fuquen et al., 2019). The method exemplifies the innovative techniques applied in the creation of triazole-based compounds, indicating the compound's role in facilitating novel synthesis pathways.

Antimicrobial Properties

Research into triazole derivatives has uncovered their potential antimicrobial activities. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives and evaluated their efficacy against various microorganisms, discovering compounds with moderate to good antimicrobial properties (Bektaş et al., 2007). This research underscores the applicability of triazole compounds in the development of new antimicrobial agents, potentially leading to novel treatments for bacterial and fungal infections.

Crystal Structure Analysis

The analysis of crystal structures provides insights into the molecular interactions and stability of triazole compounds. L'abbé et al. (2010) detailed the crystal structure of a triazolo triazine derivative, offering evidence for the Dimroth rearrangement, a process crucial for understanding the compound's chemical behavior and stability (L'abbé et al., 2010). Such analyses are fundamental to the development of triazole-based compounds with desired physical and chemical properties.

Antitumour Activity

The potential antitumour activities of triazole derivatives have also been explored. Hao et al. (2017) synthesized and characterized a compound with inhibitory effects on the proliferation of certain cancer cell lines (Hao et al., 2017). This discovery points to the relevance of triazole compounds in cancer research, suggesting their utility in the design of new antitumour agents.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-amino-1-[(4-fluorophenyl)methyl]-N-(4-propan-2-ylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-12(2)14-5-9-16(10-6-14)22-19(26)17-18(21)25(24-23-17)11-13-3-7-15(20)8-4-13/h3-10,12H,11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHKCUNRZDOJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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